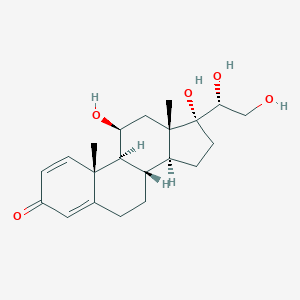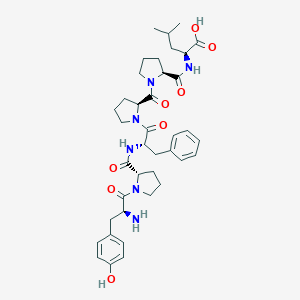
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine, also known as KR-12, is a synthetic peptide that has gained attention in recent years due to its potential applications in scientific research. This peptide is composed of six amino acids and has been studied for its ability to inhibit bacterial growth, as well as its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine is not fully understood, but it is thought to involve disruption of bacterial cell membranes and modulation of the immune response. In cancer cells, it has been shown to induce apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and immunomodulatory properties, it has been shown to have anti-inflammatory effects and to stimulate wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine is its relatively simple chemical structure, which allows for easy synthesis and modification. Additionally, its antimicrobial and immunomodulatory properties make it a useful tool for studying these processes in vitro and in vivo.
One limitation of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine is its potential toxicity, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Lysyl-arginyl-arginyltryptophyl-lysyl-lysine. One area of interest is the development of novel antimicrobial agents based on the structure of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine. Additionally, further research is needed to fully understand the mechanism of action of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine and to optimize its use in cancer therapy. Finally, studies on the potential toxicity of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine and its effects on human cells are needed to determine its safety for use in humans.
Synthesemethoden
The synthesis of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine involves the use of solid-phase peptide synthesis (SPPS), which is a widely used method for the production of peptides. SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product.
Wissenschaftliche Forschungsanwendungen
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been studied for its potential applications in a variety of scientific fields, including microbiology, immunology, and cancer research. In microbiology, Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been shown to have antimicrobial properties against a range of bacterial species, including Staphylococcus aureus and Escherichia coli.
In immunology, Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been studied for its ability to modulate the immune response. Specifically, it has been shown to stimulate the production of cytokines, which are important signaling molecules involved in the immune response.
In cancer research, Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been studied for its potential use as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a novel cancer treatment.
Eigenschaften
CAS-Nummer |
141363-41-9 |
|---|---|
Produktname |
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine |
Molekularformel |
C41H72N16O7 |
Molekulargewicht |
901.1 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C41H72N16O7/c42-18-6-3-12-27(45)34(58)53-30(16-9-21-50-40(46)47)35(59)54-31(17-10-22-51-41(48)49)37(61)57-33(23-25-24-52-28-13-2-1-11-26(25)28)38(62)55-29(14-4-7-19-43)36(60)56-32(39(63)64)15-5-8-20-44/h1-2,11,13,24,27,29-33,52H,3-10,12,14-23,42-45H2,(H,53,58)(H,54,59)(H,55,62)(H,56,60)(H,57,61)(H,63,64)(H4,46,47,50)(H4,48,49,51)/t27-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
JDHMWYXVCSUZNC-AOUUIGKNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Andere CAS-Nummern |
141363-41-9 |
Sequenz |
KRRWKK |
Synonyme |
Lys-Arg-Arg-Trp-Lys-Lys lysyl-arginyl-arginyltryptophyl-lysyl-lysine SQ 32328 SQ-32328 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



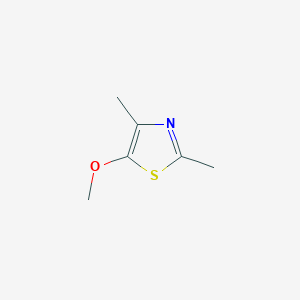
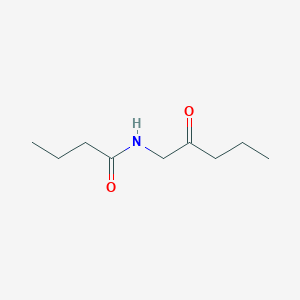
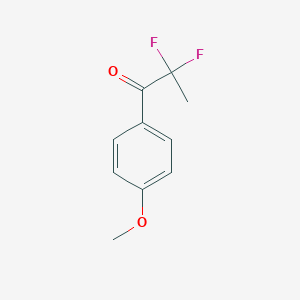
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
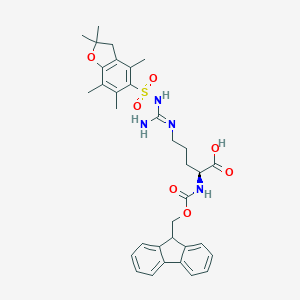
![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)


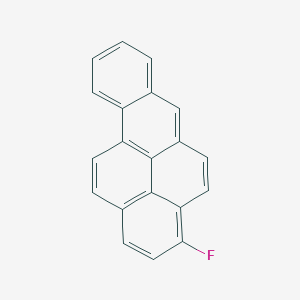
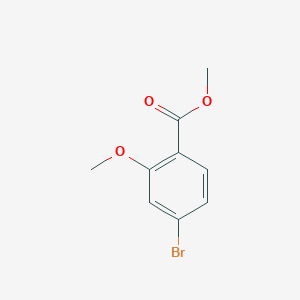
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
